6-Chloro-2-(trifluoromethyl)nicotinic acid
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Overview
Description
6-Trifluoromethylnicotinic acid is a white powder . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid is carried out by Tokyo Chemical Industry Co., Ltd .Molecular Structure Analysis
The molecular formula of 6-Chloro-2-(trifluoromethyl)nicotinic acid is C7H3ClF3NO2 . The average mass is 225.552 Da and the monoisotopic mass is 224.980438 Da .Physical And Chemical Properties Analysis
6-Trifluoromethylnicotinic acid has a melting point of 193-197 °C and a boiling point of 259.3℃ at 760 mmHg . Its density is 1.484 g/cm3 . Other properties include a flash point of 110.6℃, a refractive index of 1.475, and a vapor pressure of 0.007mmHg at 25°C .Scientific Research Applications
Herbicidal Activity
6-Chloro-2-(trifluoromethyl)nicotinic acid derivatives exhibit significant herbicidal activity. For example, certain N-(arylmethoxy)-2-chloronicotinamides synthesized from nicotinic acid show excellent herbicidal effectiveness against Agrostis stolonifera and Lemna paucicostata, highlighting their potential as novel natural-product-based herbicides (Yu et al., 2021).
Synthesis Applications
The compound plays a role in the synthesis of various chemical intermediates. A notable application includes its use in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in novel anti-infective agents (Mulder et al., 2013). Additionally, the synthesis and characterization of various 2-(trifluoromethyl)nicotinic acid derivatives highlight its versatility as a precursor in chemical synthesis (Kiss et al., 2008).
Medicinal Chemistry
In medicinal chemistry, derivatives of 6-Chloro-2-(trifluoromethyl)nicotinic acid have been studied for their bioactivity. For example, the characterization of nicotinic acid receptors and their role in lipid-lowering and anti-inflammatory effects has been investigated, illustrating the relevance of this compound in drug discovery (Tunaru et al., 2003).
Biochemical Studies
The compound has been used in biochemical studies to understand metabolic pathways. For instance, the biosynthesis of nicotine from isotopically labeled nicotinic acids, including derivatives of 6-Chloro-2-(trifluoromethyl)nicotinic acid, was explored to understand the enzymatic processes in tobacco roots (Dawson et al., 1960).
Industrial Applications
In industrial contexts, the compound is involved in the intensification of nicotinic acid separation, a process important in food, pharmaceutical, and biochemical industries. This includes studies on reactive extraction with organophosphorus solvating extractants for nicotinic acid recovery (Kumar et al., 2008).
Safety And Hazards
6-Chloro-2-(trifluoromethyl)nicotinic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding ingestion and inhalation .
properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYRRHUXOXTWBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465811 |
Source
|
Record name | 6-Chloro-2-(trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(trifluoromethyl)nicotinic acid | |
CAS RN |
261635-83-0 |
Source
|
Record name | 6-Chloro-2-(trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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